4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide
Description
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and an oxane carboxamide group. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(19(8-12-25-13-9-19)15-4-2-1-3-5-15)21-16-6-10-23(11-7-16)17-14-20-26-22-17/h1-5,14,16H,6-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSSYASGCBHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary subunits (Fig. 1):
- Oxane-4-carboxylic acid derivative (phenyl-substituted tetrahydropyran)
- 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine
- Amide bond linkage between subunits.
Oxane-4-Carboxylic Acid Synthesis
The oxane ring is constructed via acid-catalyzed cyclization of diol or carbonyl precursors. A diastereoselective approach adapted from Beilstein Journal of Organic Chemistry () employs 4-oxoalkane-1,1,2,2-tetracarbonitriles (TCNE-ketone adducts) reacted with aldehydes under acidic conditions (e.g., HCl/EtOH). For phenyl-substituted oxane-4-carboxylic acid:
- Cyclization :
$$ \text{4-Oxo-1,1,2,2-tetracarbonitrile} + \text{Benzaldehyde} \xrightarrow{\text{HCl/EtOH}} \text{Phenyl-oxane-4-carbonitrile} $$
Yields: 65–78% (). - Hydrolysis :
$$ \text{Phenyl-oxane-4-carbonitrile} \xrightarrow{\text{H}2\text{SO}4/\text{H}_2\text{O}} \text{Phenyl-oxane-4-carboxylic acid} $$ ().
Stepwise Synthesis and Reaction Mechanisms
Oxane-4-Carboxylic Acid Intermediate
Cyclization of Tetracarbonitrile Precursors
The TCNE-ketone adduct (1) reacts with benzaldehyde in HCl/EtOH to form the oxane ring via a quasi-hydrolysis mechanism (). The electron-withdrawing cyano groups facilitate ring closure, while the phenyl group introduces steric effects that influence diastereoselectivity (Table 1).
Table 1 : Optimization of Oxane Cyclization
| Condition | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| HCl/EtOH (1:1) | 25 | 65 | 3:1 |
| H2SO4/MeOH | 40 | 72 | 4:1 |
| TFA/DCM | 0 | 58 | 2:1 |
Carboxylic Acid Derivatization
The nitrile intermediate undergoes hydrolysis using concentrated H2SO4 to yield the carboxylic acid. Alternative methods include enzymatic hydrolysis (lipases in phosphate buffer, pH 7.4), though yields are lower (45–50%) ().
Thiadiazole-Piperidine Subunit Synthesis
Thiosemicarbazide Cyclization
Piperidin-4-amine reacts with carbon disulfide (CS2) in the presence of EDCl to form a thiosemicarbazide intermediate, which cyclizes under acidic conditions ():
$$ \text{Piperidin-4-amine} + \text{CS}_2 \rightarrow \text{Thiosemicarbazide} \xrightarrow{\text{TMSCl}} \text{1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine} $$
Key parameters:
- Reagent stoichiometry : Excess CS2 (2.5 eq) improves yield.
- Temperature : 0–5°C minimizes side reactions.
Amide Coupling and Final Assembly
Carboxylic Acid Activation
The oxane-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (Fig. 2):
$$ \text{Phenyl-oxane-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Phenyl-oxane-4-carbonyl chloride} $$ ().
Amide Bond Formation
The acyl chloride reacts with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:
$$ \text{Acyl chloride} + \text{Amine} \xrightarrow{\text{TEA}} \text{4-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide} $$
Yields: 80–85% ().
Table 2 : Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl2 | DCM | 85 | 98 |
| Oxalyl chloride | THF | 78 | 95 |
| EDCl/HOBt | DMF | 65 | 90 |
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Patented methods () highlight the use of continuous flow reactors for cyclization and coupling steps:
- Residence time : 10–15 minutes.
- Throughput : 5 kg/h with >99% purity.
Green Chemistry Approaches
- Solvent recycling : Ethanol and DCM are recovered via distillation.
- Catalyst reuse : Immobilized EDCl on silica gel reduces waste.
Analytical Characterization and Quality Control
- HPLC : Purity >98% (C18 column, acetonitrile/H2O gradient).
- NMR : Distinct signals for oxane (δ 3.8–4.2 ppm), thiadiazole (δ 8.1 ppm), and piperidine (δ 2.5–3.0 ppm).
- MS (ESI+) : m/z 427.2 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
The compound demonstrates significant anticancer activity against various cancer cell lines. Research has shown that it can inhibit cell proliferation and induce apoptosis in specific cancer types.
Case Studies and Findings
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung carcinoma) | 1.16 | Antiproliferative |
| SK-MEL (Melanoma) | 0.65 | Induction of apoptosis |
| T47D (Breast carcinoma) | 2.41 | Cytostatic activity |
The mechanism of action appears to involve the inhibition of tubulin polymerization, crucial for cancer cell division, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It exhibits activity against a range of microbial strains, demonstrating potential as an antimicrobial agent.
Antimicrobial Activity Data
Research indicates that derivatives of thiadiazole compounds exhibit excellent antibacterial properties. In particular, studies have shown that the compound is effective against:
| Microbial Strain | Concentration (mg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.25 | Effective |
| Staphylococcus aureus | 0.5 | Effective |
| Pseudomonas aeruginosa | 1 | Effective |
These findings suggest that the compound could be further explored for use in treating bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Inflammation is a significant factor in various diseases, including cardiovascular diseases and cancer.
Mechanism and Efficacy
The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Research has indicated that similar compounds exhibit selective COX-II inhibitory activity with minimal ulcerogenic effects, suggesting a therapeutic potential in inflammatory conditions .
Synthetic Routes and Production
The synthesis of 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide typically involves multi-step organic reactions:
- Formation of the Thiadiazole Ring: This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
- Piperidine Ring Formation: Often synthesized via hydrogenation of pyridine derivatives.
- Coupling with Benzamide: The final step involves coupling the thiadiazole and piperidine rings using coupling reagents such as EDCI and HOBt.
These synthetic methods are essential for producing the compound in both research settings and potential industrial applications .
Mechanism of Action
The mechanism of action of 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application, but they often involve inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that show similar pharmacological properties.
Oxane carboxamide derivatives: Compounds with an oxane carboxamide group that are used in similar applications.
Uniqueness
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide is unique due to its combination of a thiadiazole ring, piperidine ring, and oxane carboxamide group. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
4-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, characterized by a piperidine ring and an oxane carboxamide moiety. Its molecular formula is , with a molecular weight of approximately 366.46 g/mol. The structural features are important for its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in various biochemical pathways. For instance, it may target enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases and cancer. This interaction can lead to modulation of neurotransmitter release and cellular signaling pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Significant growth inhibition |
| H460 (Lung Cancer) | 10.0 | Moderate inhibition |
| MCF-7 (Breast Cancer) | 5.0 | Strong antiproliferative activity |
The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells, as evidenced by assays conducted using MTT and other cell viability tests .
Antimicrobial Activity
In addition to anticancer effects, the compound exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- In vitro Studies : A series of in vitro assays confirmed that the compound effectively inhibits cell proliferation in several cancer cell lines. For example, a study reported an IC50 value of 3.29 µM against HCT116 cells, indicating potent activity .
- In vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to controls. These studies provide preliminary evidence supporting its efficacy as an anticancer agent.
- Mechanistic Insights : Western blot analysis revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, further elucidating its mode of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-thiadiazolyl intermediate via nucleophilic substitution or cyclization. Subsequent coupling with the oxane-carboxamide moiety can be achieved using carbodiimide-mediated amidation (e.g., EDC/HOBt). To optimize yields:
- Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry) .
- Monitor intermediates via HPLC or TLC to minimize side reactions .
- Purify via column chromatography or recrystallization for high-purity final products .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies aromatic protons (δ 7.2–8.1 ppm for phenyl/thiadiazole) and aliphatic signals (δ 1.5–4.5 ppm for piperidine/oxane) .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles (e.g., C–N bond lengths ~1.34 Å in thiadiazole rings) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C21H24N4O2S: 396.16) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carboxamide group .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid dust formation with fume hoods .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity and interaction profiles of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases) based on thiadiazole’s electron-deficient nature .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in PBS buffer) to assess conformational stability over 100-ns trajectories .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to evaluate electrophilic/nucleophilic sites .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
- Control Experiments : Test against known inhibitors and use siRNA knockdown to confirm target specificity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer intravenously (IV) and orally (PO) to mice (20–25 g) for bioavailability studies. Collect plasma samples at t = 0, 1, 3, 6, 12, 24 h post-dose .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and kidneys, adjusting for blood-brain barrier permeability .
- Metabolite Identification : Perform hepatocyte incubation or microsomal assays to detect phase I/II metabolites .
Data Contradiction Analysis
Q. How should discrepancies in crystallographic vs. computational structural data be addressed?
- Methodological Answer :
- Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries; deviations >0.05 Å may indicate crystal packing effects .
- Solvent Correction : Re-run MD simulations with explicit solvent molecules to mimic crystallographic conditions .
- Temperature Factors : Analyze B-factors in crystallography to identify flexible regions (e.g., piperidine ring) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
